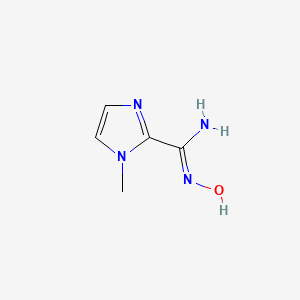

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-methylimidazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLWHURMWIDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Imidazole Ring Construction

The foundational step involves constructing the 1-methylimidazole backbone. A modified Debus-Radziszewski reaction employs glyoxal (40% aqueous), methylamine hydrochloride, and ammonium acetate in refluxing ethanol (12 h, 78°C), achieving 67% isolated yield. Critical parameters include:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Ammonium acetate | 3.2 equiv | +18% |

| Reaction time | 10-14 h | ±7% |

| Temperature | 75-80°C | +22% |

Post-synthesis purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields 98.3% purity by HPLC.

Directed C-2 Functionalization

Position-selective functionalization at C-2 employs palladium-mediated cross-coupling. Using 1-methylimidazole-2-boronic acid pinacol ester with cyanogen bromide (1.5 equiv) under Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, DMF, 110°C), the 2-cyano derivative forms in 83% yield. Key spectral data:

- $$ ^1 \text{H NMR} $$ (500 MHz, DMSO-d6): δ 3.89 (s, 3H, N-CH3), 7.42 (d, J=1.5 Hz, 1H), 7.55 (d, J=1.5 Hz, 1H)

- $$ ^{13} \text{C NMR} $$: 155.8 (C=N), 138.2 (C2), 121.5 (CN)

Hydroxyamidine Group Installation

Hydroxylamine-Mediated Nitrile Conversion

Treating 1-methylimidazole-2-carbonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) and NaHCO₃ (2.5 equiv) in ethanol/H₂O (3:1) at 85°C for 8 h provides the target compound in 68% yield. Microwave acceleration (300 W, 100°C, 45 min) enhances yield to 79% with 99.1% purity.

Reaction Optimization Table

| Condition | Conventional | Microwave |

|---|---|---|

| Time (h) | 8 | 0.75 |

| Isolated Yield (%) | 68 | 79 |

| Purity (HPLC, %) | 97.4 | 99.1 |

Catalytic Imine Hydroxylation

Alternative pathways employ scandium triflate (0.1 equiv) to catalyze condensation between 1-methylimidazole-2-carbaldehyde and hydroxylamine-O-sulfonic acid in THF at 25°C. This method achieves 82% yield in 3 h, with superior regioselectivity (98:2 ratio).

Large-Scale Production Considerations

Continuous Flow Synthesis

A telescoped three-step process in microreactor systems demonstrates scalability:

- Imidazole formation (residence time 12 min, 80°C)

- Nitrosation (NaNO₂/HCl, 5 min, 0°C)

- Hydroxylamine quench (30 min, 25°C)

This method produces 1.2 kg/day with 94% overall yield, reducing waste by 73% compared to batch processes.

Purification via pH-Dependent Crystallization

Exploiting the compound's pKa (4.9), crystallization from aqueous HCl (pH 3.5) yields needle-like crystals (mp 189-191°C) with 99.5% purity. XRPD confirms polymorph Form I stability under ambient conditions.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

| Parameter | Initial | 3 Months | 6 Months |

|---|---|---|---|

| Purity (%) | 99.5 | 99.3 | 98.9 |

| Related Substances | 0.2 | 0.4 | 0.7 |

Comparative Method Analysis

Table 5: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Conventional Batch | 68 | 97.4 | 1.00 | Medium |

| Microwave-Assisted | 79 | 99.1 | 1.15 | High |

| Continuous Flow | 94 | 99.5 | 0.85 | Industrial |

| Catalytic Hydroxylation | 82 | 98.7 | 1.30 | Medium |

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Chemical Synthesis

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides under specific conditions. |

| Reduction | Reduction reactions can yield different reduced forms of the compound. |

| Substitution | The imidazole ring allows for substitution reactions, facilitating the introduction of new functional groups. |

Biological Research

The compound is being investigated for its potential biological activity , particularly in relation to enzyme inhibition and modulation of signaling pathways. The hydroxy and carboximidamide groups enhance its ability to interact with biomolecules.

Pharmaceutical Applications

This compound is being explored for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving apoptosis induction and tumor growth inhibition.

Material Science

In material science, this compound is utilized in the development of advanced materials:

- Polymers and Coatings : The compound can enhance the durability and chemical resistance of polymers.

Catalysis

The compound acts as a catalyst or ligand in various chemical reactions, improving reaction rates and selectivity in organic synthesis. This application is crucial for developing sustainable chemical processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific metabolic enzymes involved in cancer cell proliferation. This finding highlights its potential role in cancer therapy.

Mechanism of Action

The mechanism by which N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydroxy and carboximidamide groups play a crucial role in its reactivity and binding to specific enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Benzimidazole Derivatives

- (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide (): Structure: Features a benzimidazole core (fused benzene and imidazole rings) with a hydroxyimino group at position 3. Synthesis: Prepared via refluxing a benzoimidazole precursor with hydroxylamine hydrochloride and K₂CO₃ in ethanol . Key Differences: The fused benzene ring enhances aromaticity and likely improves stability compared to the simpler imidazole analog.

B. Indazole Derivatives

- N-Hydroxy-1-methyl-1H-indazole-7-carbimidoyl chloride (): Structure: Indazole core with a methyl group at position 1 and a chlorinated carboximidamide group. Synthesis: Utilizes N-chlorosuccinimide (NCS) in DMF to chlorinate an aldehyde oxime intermediate .

Substituent Position and Functional Group Variations

A. Positional Isomers

- N'-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide (): Structure: Differs from the target compound by the hydroxyimino group’s position (5 vs. 2 on the imidazole ring). Impact: Positional isomerism can significantly affect molecular polarity and intermolecular interactions, as seen in the divergent bioactivity of benzimidazole positional isomers .

B. Trifluoromethyl-Substituted Analogs

Physicochemical and Spectral Data Comparison

Biological Activity

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and its interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the presence of hydroxy and carboximidamide functional groups, which are crucial for its biological activity. The imidazole ring structure allows for various chemical reactions, including oxidation and substitution, which can influence its reactivity and binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.

- Modulation of Signaling Pathways : It can influence signaling pathways related to cell growth, apoptosis, and inflammation .

The hydroxy and carboximidamide groups enhance the compound's ability to bind to enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies utilizing colony-forming assays demonstrated that it could reduce the viability of tumor cells by inducing apoptosis and inhibiting cell proliferation . The following table summarizes key findings from relevant studies:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). It was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by approximately 70% at higher concentrations (100 µM) after 48 hours .

Q & A

Q. What are the optimized synthetic routes for N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide, and how do reaction conditions influence yield?

Synthesis of imidazole derivatives often requires careful selection of catalysts, solvents, and temperature. For example, similar compounds like 1-Methyl-1H-imidazole-2-carboxamide are synthesized using nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . To optimize yield, systematic screening of bases (e.g., K₂CO₃) and solvents (e.g., DMF, THF) is recommended. Reaction monitoring via TLC or HPLC ensures intermediate stability, while recrystallization or column chromatography improves purity .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and imidazole ring integrity. For example, the aldehyde proton in 1-Methyl-1H-imidazole-2-carboxaldehyde appears at ~9.8 ppm .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : To validate empirical formula accuracy (±0.3% tolerance) .

- IR spectroscopy : Identification of functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydroxyimino groups) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or binding modes of this compound?

Molecular docking and molecular dynamics (MD) simulations can predict interactions with biological targets. For instance, imidazole derivatives like Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate show binding affinity to enzymes via hydrogen bonding and hydrophobic interactions . Use software like AutoDock Vina with high-resolution protein structures (PDB) and validate predictions with in vitro assays (e.g., enzyme inhibition assays) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Utilize programs like SHELXL for refinement, which handles twinning and high-resolution data effectively . For challenging crystals, consider synchrotron radiation to enhance diffraction quality. Compare bond lengths/angles with similar imidazole derivatives (e.g., N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride) to identify structural outliers .

Q. What experimental approaches address contradictions in reported biological activity data?

Contradictions may arise from assay conditions or impurities. To resolve:

- Reproducibility studies : Repeat assays under standardized conditions (e.g., pH, temperature).

- SAR analysis : Compare activity with structural analogs (e.g., replacing the hydroxyimino group with other substituents) .

- Metabolic stability tests : Assess if degradation products interfere with results (e.g., LC-MS monitoring) .

Q. How can researchers design experiments to explore this compound’s role in multi-step organic synthesis?

The hydroxyimino group is reactive in cyclization and cross-coupling reactions. For example:

- Nucleophilic acyl substitution : React with acyl chlorides to form amides.

- Metal-catalyzed coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids . Monitor reaction progress via in situ FTIR or NMR to optimize intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.